molecular formula C13H15NO5 B13568945 (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid

(R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid

Cat. No.: B13568945
M. Wt: 265.26 g/mol
InChI Key: AVQCLRKABAZVMZ-LLVKDONJSA-N
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Description

(R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid is a chiral morpholine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 4-position and a carboxylic acid moiety at the 2-position. This compound is critical in asymmetric synthesis, particularly in peptide and heterocyclic chemistry, where it serves as a building block for introducing stereochemical complexity. Its structure combines the rigidity of the morpholine ring with the versatility of the Cbz group, which is cleavable under hydrogenolytic conditions .

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

(2R)-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid

InChI

InChI=1S/C13H15NO5/c15-12(16)11-8-14(6-7-18-11)13(17)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m1/s1

InChI Key

AVQCLRKABAZVMZ-LLVKDONJSA-N

Isomeric SMILES

C1CO[C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The predominant synthetic route involves the selective protection of the morpholine nitrogen with a benzyloxycarbonyl group followed by introduction or retention of the carboxylic acid functionality at the 2-position of the morpholine ring. The key steps are:

Typical Laboratory Synthesis Procedure

Step Reagents & Conditions Description Yield & Notes
1 Morpholine-2-carboxylic acid + Benzyl chloroformate + Triethylamine The morpholine nitrogen is protected by reaction with benzyl chloroformate in dichloromethane at room temperature. Triethylamine acts as a base to neutralize HCl formed. High yield (typically >80%) with mild conditions; reaction monitored by TLC or HPLC
2 Work-up and purification The reaction mixture is washed with aqueous layers to remove salts and impurities, then dried and concentrated. Purification is done by recrystallization or chromatography. Purity >97% achievable; confirmed by HPLC and NMR

This method is straightforward and widely reported in literature for preparing N-Cbz-protected morpholine derivatives.

Alternative Synthetic Approaches

  • Direct Acylation: The morpholine nitrogen can be directly acylated with benzyl chloroformate under controlled pH and temperature to avoid overreaction or side products.

  • Carboxylation via Carbon Dioxide: Some advanced syntheses introduce the carboxylic acid group by carboxylation of morpholine derivatives under basic conditions with CO₂, though this is less common for this specific compound.

  • Multi-step Synthesis Involving Protected Intermediates: More complex routes involve coupling protected amino acids or hydroxy acids with morpholine derivatives using coupling agents such as N,N-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP), followed by deprotection steps. This approach is used when stereochemical purity and functional group compatibility are critical.

Industrial Scale Considerations

While detailed industrial production methods are scarce in public literature, scaling up typically involves:

  • Optimization of reaction parameters (temperature, solvent, base equivalents) to maximize yield and minimize impurities.
  • Use of continuous flow reactors for better control.
  • Purification via crystallization and chromatographic techniques to ensure high purity.
  • Implementation of in-process controls such as HPLC for monitoring reaction progress and purity.

Reaction Conditions and Mechanistic Insights

Reaction Conditions Summary

Parameter Typical Value Notes
Solvent Dichloromethane (CH₂Cl₂) Commonly used for good solubility and inertness
Base Triethylamine (TEA) Neutralizes HCl, facilitates nucleophilic attack
Temperature Room temperature (20-25°C) Mild conditions prevent side reactions
Reaction Time 1-4 hours Monitored by TLC or HPLC
Purification Recrystallization or flash chromatography Ensures >97% purity

Mechanism Overview

The reaction proceeds via nucleophilic attack of the morpholine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate, displacing chloride ion and forming the carbamate (benzyloxycarbonyl) protected amine. The carboxylic acid group remains intact through the reaction due to mild conditions.

Analytical Characterization of the Product

Technique Purpose Typical Observations/Results
High-Performance Liquid Chromatography (HPLC) Purity assessment >97% purity is standard for research-grade material
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation Signals corresponding to morpholine ring, benzyloxycarbonyl group, and carboxylic acid
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at 265.26 g/mol
Optical Rotation or Chiral HPLC Enantiomeric purity Confirms (R)-configuration retention

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Direct Cbz Protection (R)-Morpholine-2-carboxylic acid Benzyl chloroformate, Triethylamine, CH₂Cl₂ Room temp, 1-4 h >80% Most common, mild, scalable
Multi-step Coupling Protected amino acids + morpholine derivatives DCC, DMAP, TEA Various solvents, multiple steps Variable (up to 90%) Used for stereochemically complex targets
Carboxylation Morpholine derivatives CO₂, base Elevated pressure/temp Less common Specialized synthesis

Research Findings and Literature Insights

  • The benzyloxycarbonyl group provides robust protection of the morpholine nitrogen, facilitating subsequent synthetic transformations without affecting the carboxylic acid.
  • The reaction is highly selective and occurs under mild conditions, preserving stereochemistry at the 2-position.
  • Purification techniques such as recrystallization and chromatography are essential to achieve high purity required for medicinal chemistry applications.
  • Advanced synthetic routes involving peptide coupling agents allow for the incorporation of this compound into complex molecules, highlighting its versatility.
  • Stability studies recommend storage under dry, inert atmosphere at room temperature to prevent degradation.

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The specific mechanism of action for this compound is not well-documented.
    • Further research is needed to understand its interactions with molecular targets and pathways.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    The following analysis compares (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid with analogs differing in substituent positions, protecting groups, or functional groups. Data are derived from peer-reviewed catalogs, supplier specifications, and chemical databases.

    Table 1: Structural and Functional Comparisons

    Compound Name CAS RN Molecular Weight Key Features Applications/Notes References
    This compound Not explicitly listed ~265.3 (estimated) Cbz at 4-position, carboxylic acid at 2-position, R-configuration Chiral intermediates in drug synthesis
    4-Benzylmorpholine-3-carboxylic acid 1219426-63-7 221.25 Benzyl at 4-position, carboxylic acid at 3-position (no Cbz group) Less steric hindrance for nucleophilic reactions
    (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid 106973-36-8 249.27 5-oxo group introduces ketone functionality, altering reactivity Potential for cyclization reactions
    (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid 884512-77-0 231.25 Boc (tert-butoxycarbonyl) group at 4-position; acid-stable, base-labile Preferred in solid-phase peptide synthesis
    (R)-4-CBZ-Piperazine-2-carboxylic acid-HCl 138812-69-8 286.73 Piperazine ring instead of morpholine; Cbz group at 4-position Altered basicity and solubility
    4-Benzyl-2-morpholinecarboxylic acid hydrochloride 135072-15-0 257.71 Hydrochloride salt enhances solubility; free acid form less stable Pharmaceutical salt forms

    Key Findings:

    Protecting Group Influence: The Cbz group in the target compound offers compatibility with hydrogenolysis, whereas the Boc group (e.g., in 884512-77-0) requires acidic conditions for removal. This distinction makes the Boc analog preferable in acid-tolerant syntheses .

    Steric and Electronic Effects :

    • Morpholine vs. Piperazine : Piperazine derivatives (e.g., 138812-69-8) exhibit higher basicity due to the additional nitrogen, impacting their interaction with biological targets .
    • 5-Oxo substitution (e.g., 106973-36-8) increases electrophilicity at the 3-position, enabling selective modifications absent in the target compound .

    Economic and Practical Considerations: The hydrochloride salt of 4-benzyl-2-morpholinecarboxylic acid (135072-15-0) is priced at JPY 14,300/g (2022), reflecting its utility in scalable pharmaceutical processes . Boc-protected derivatives (e.g., 884512-77-0) are costlier (up to $1,584/5g) due to their niche use in high-purity syntheses .

    Research Implications

    • Synthetic Flexibility : The target compound’s Cbz group allows selective deprotection in multi-step syntheses, whereas analogs like the Boc variant provide stability under basic conditions .
    • Biological Relevance : Morpholine derivatives with carboxylic acid groups are pivotal in kinase inhibitor design, with substituent positioning (2- vs. 3-carboxylic) affecting binding affinity .

    Q & A

    Q. What are the standard synthetic protocols for (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid?

    The synthesis involves introducing the benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃), followed by cyclization to form the morpholine ring. Chiral resolution is achieved using enantioselective catalysts or chiral auxiliaries. For example, analogous methods for morpholine derivatives employ nucleophilic substitution and acid-catalyzed ring closure .

    Q. How is the enantiomeric purity of this compound determined?

    Enantiomeric purity is assessed via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H), where retention times differentiate enantiomers. Polarimetry corroborates optical activity, with specific rotation values compared to literature standards. Reaction monitoring via TLC or HPLC during synthesis ensures minimal racemization .

    Q. What spectroscopic methods confirm the structure and purity of this compound?

    • 1H/13C NMR : Identifies proton/carbon environments (e.g., morpholine ring protons at δ 3.5–4.5 ppm, benzyl aromatic protons at δ 7.2–7.4 ppm).
    • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹).
    • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₃H₁₅NO₅).
    • Elemental Analysis : Ensures stoichiometric composition (e.g., C, H, N within 0.4% of theoretical values) .

    Advanced Research Questions

    Q. How does the benzyloxycarbonyl group influence reactivity in peptide coupling reactions?

    The Cbz group acts as an amine-protecting group , preventing undesired side reactions during coupling. Its electron-withdrawing nature enhances electrophilicity at the carboxylic acid, facilitating amide bond formation with amines. The group is selectively removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., HBr/AcOH), enabling sequential synthesis .

    Q. What strategies resolve discrepancies in reported physical properties of morpholine-based carboxylic acids?

    Discrepancies in melting points or solubilities are addressed by:

    • Cross-validation : Using differential scanning calorimetry (DSC) for precise melting ranges.
    • Controlled conditions : Ensuring anhydrous synthesis/purification to avoid hydrate formation.
    • Literature prioritization : Focusing on peer-reviewed studies with detailed experimental protocols .

    Q. How does the morpholine ring conformation affect biological activity?

    The chair conformation of the morpholine ring positions substituents for optimal target interaction. For example, the (R)-configuration aligns the carboxylic acid for hydrogen bonding with enzymatic active sites, as seen in protease inhibitors. Computational modeling (e.g., molecular docking) predicts binding modes, validated by in vitro assays measuring IC₅₀ values .

    Data Contradiction Analysis

    Q. How should researchers address variability in reported yields for this compound’s synthesis?

    • Parameter optimization : Adjust reaction temperature, catalyst loading (e.g., Pd/C for hydrogenolysis), or solvent polarity (e.g., DMF vs. THF).
    • Byproduct analysis : Use LC-MS to identify side products (e.g., over-reduction of the Cbz group).
    • Scale-up protocols : Pilot studies to refine conditions for reproducibility .

    Methodological Recommendations

    • Synthetic Optimization : Employ microwave-assisted synthesis to reduce reaction times and improve yields.
    • Chiral Analysis : Combine chiral HPLC with circular dichroism (CD) for unambiguous stereochemical assignment.
    • Stability Testing : Monitor degradation under varying pH/temperature using accelerated stability studies .

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